(4-Methylmorpholin-2-yl)methanamine
Description
Significance of Heterocyclic Amines in Chemical Synthesis and Biological Systems
Heterocyclic amines are organic compounds that feature a ring structure containing at least one atom of an element other than carbon, along with an amine group. This class of molecules is of paramount importance in both chemical synthesis and biological processes. In nature, they are the building blocks of essential biomolecules such as amino acids (e.g., proline and histidine), vitamins (e.g., niacin and riboflavin), and the nucleobases that form DNA and RNA. scienceopen.comresearchgate.netnih.gov Their diverse structures and properties make them crucial components in the metabolic pathways of virtually all living organisms. researchgate.net
In the realm of synthetic chemistry, heterocyclic amines are indispensable tools. Their inherent reactivity and structural motifs allow for the construction of complex molecules. They can act as catalysts, ligands for metal-catalyzed reactions, and versatile intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. mdpi.com The ability of the heteroatoms to engage in hydrogen bonding and other non-covalent interactions also makes them key components in the design of molecules with specific biological activities.
Overview of Morpholine (B109124) Derivatives as Scaffolds in Organic Chemistry
Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.com This designation stems from its frequent appearance in the structure of approved drugs and biologically active compounds. The morpholine ring is advantageous due to its favorable physicochemical properties, metabolic stability, and the relative ease with which it can be synthesized and functionalized. fluorochem.co.uk
The presence of the morpholine moiety can enhance the pharmacological profile of a molecule, improving properties such as solubility, potency, and pharmacokinetic characteristics. fluorochem.co.uk As a result, chemists often incorporate this scaffold into new molecular designs to develop novel therapeutic agents. Its derivatives have been investigated for a wide range of biological activities, including as anticancer, antidepressant, and antimicrobial agents. evitachem.com Beyond medicine, morpholine derivatives are used as corrosion inhibitors, catalysts in polyurethane production, and as chemical intermediates. nih.gov
Specific Contextualization of (4-Methylmorpholin-2-yl)methanamine within the Broader Field
This compound is a specific derivative of morpholine that has garnered interest as a versatile building block in organic synthesis. Its structure features a morpholine ring with a methyl group on the nitrogen atom (position 4) and a methanamine group attached to the carbon at position 2. This arrangement provides multiple points for further chemical modification, making it a valuable intermediate for constructing more complex molecules.
While not a widely known end-product itself, its significance lies in its utility in the synthesis of more complex and often biologically active compounds. For instance, chiral versions of substituted (morpholin-2-yl)methanamine are key intermediates in the synthesis of the antidepressant drug Reboxetine. The ability to introduce specific substituents at defined positions on the morpholine ring is crucial for creating libraries of compounds for drug discovery and for optimizing the properties of a lead molecule. Therefore, this compound serves as a foundational component for researchers exploring the chemical space around the morpholine scaffold.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 141814-57-5 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₆H₁₄N₂O | sigmaaldrich.com |
| Molecular Weight | 130.19 g/mol | sigmaaldrich.com |
| Boiling Point | 188.7 °C at 760 mmHg | sigmaaldrich.com |
| Physical Form | Liquid | fluorochem.co.uksigmaaldrich.com |
| Purity | 95% - 98% | fluorochem.co.uksigmaaldrich.com |
| Storage Temperature | 4°C, protect from light | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-methylmorpholin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFKNVNVLNAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397976 | |
| Record name | (4-methylmorpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141814-57-5 | |
| Record name | 4-Methyl-2-morpholinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141814-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-methylmorpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylmorpholin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Methylmorpholin 2 Yl Methanamine and Its Analogues
Direct Synthesis Strategies
Direct synthesis strategies for (4-Methylmorpholin-2-yl)methanamine and its analogues focus on constructing the core morpholine (B109124) structure and introducing the necessary functional groups in a convergent manner. These methods are prized for their efficiency and adaptability in creating diverse chemical libraries for drug discovery. organic-chemistry.orgacs.org
Multi-step Reaction Sequences for the Preparation of this compound
Multi-step syntheses provide a high degree of control over the stereochemistry and substitution patterns of the final product. These routes typically involve the sequential formation of the morpholine ring and subsequent functionalization.
Another versatile approach begins with simple aldehydes, which can be transformed into C2-functionalized N-benzyl protected morpholines through a three-step, one-pot procedure involving organocatalysis. nih.gov This method avoids reliance on the chiral pool and allows for the synthesis of either enantiomer by selecting the appropriate (R)- or (S)-organocatalyst. nih.gov
| Starting Material | Key Transformation | Resulting Morpholine Derivative | Reference |
| Enantiopure Amino Alcohols | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines | nih.gov |
| Aldehydes | Organocatalytic α-chlorination, reductive amination, cyclization | C2-functionalized, N-benzyl protected morpholines | nih.gov |
| Aziridines | SN2-type ring opening with halogenated alcohols | 2-substituted and 2,3-disubstituted morpholines | beilstein-journals.org |
| Vinyloxiranes and Amino-alcohols | Pd(0)-catalyzed Tsuji-Trost allylation and Fe(III)-catalyzed heterocyclization | 2,6-, 2,5-, and 2,3-disubstituted morpholines | organic-chemistry.orgacs.orgacs.org |
Introducing substituents at the C2 position of the morpholine ring is a key step in generating structural diversity. One strategy involves the use of organocatalysis to install chiral alkyl groups at this position. nih.gov A novel three-step, one-pot procedure has been developed for the enantioselective synthesis of N-benzyl protected morpholines with functionalization at C2. nih.gov This methodology has proven effective for preparing a range of functionalized morpholines with good to excellent enantiomeric excess. nih.gov
Further elaboration of the C2 position can be achieved through various chemical transformations. For example, a carboxylate functionality at C2 can serve as a precursor for radical-based reactions, such as a visible light-promoted decarboxylative Giese-type reaction, to introduce further substituents. acs.org
The final step in the synthesis of this compound often involves the formation of the primary amine. Reductive amination is a widely used and powerful method for this transformation. masterorganicchemistry.comjocpr.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by the reduction of the resulting imine intermediate. jocpr.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com
A stepwise procedure, where the imine is pre-formed and then reduced with a milder agent like sodium borohydride (B1222165) (NaBH4), can be advantageous in cases where dialkylation is a concern. organic-chemistry.org Direct reductive amination, a one-pot approach where the carbonyl compound, amine, and reducing agent are combined, offers a more streamlined and atom-economical alternative. jocpr.com
Alternatively, nucleophilic substitution reactions can be employed to introduce the aminomethyl group.
One-Pot Synthesis Approaches for Efficiency and Scalability
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient strategy for synthesizing substituted morpholines. nih.govnih.govorganic-chemistry.orgcaltech.edu These reactions are characterized by their high atom economy and the ability to generate significant molecular diversity from simple starting materials. nih.gov
Several named MCRs, such as the Ugi and Passerini reactions, are based on the versatile chemistry of isocyanides and can be adapted to produce complex, peptide-like structures. organic-chemistry.org While direct synthesis of this compound via a specific named MCR is not explicitly detailed in the provided context, the principles of MCRs are applicable to the construction of such substituted heterocycles. For example, a one-pot method for the diastereoselective synthesis of substituted morpholines has been developed using vinyloxiranes and amino-alcohols, proceeding through a sequential Pd(0)-catalyzed Tsuji-Trost allylation and Fe(III)-catalyzed heterocyclization. organic-chemistry.orgacs.org This atom-economic approach yields a variety of substituted morpholines with water as the only byproduct. acs.org
Another efficient one-pot strategy involves the reaction of aziridines with halogenated alcohols, facilitated by ammonium (B1175870) persulfate, to yield 2-substituted and 2,3-disubstituted morpholines via an SN2-type ring opening followed by cyclization. beilstein-journals.org
Advantages in Atom Economy and Purification
Modern synthetic chemistry places a high value on principles of efficiency and sustainability, with atom economy being a primary metric. numberanalytics.com Atom economy assesses the efficiency of a chemical transformation by measuring the proportion of reactant atoms that are incorporated into the desired final product. nih.govprimescholars.com Syntheses with high atom economy are inherently less wasteful and more environmentally benign. rsc.org In the context of synthesizing this compound and related morpholine structures, several strategies have been developed that offer significant advantages in both atom economy and the simplification of purification processes.
A recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) and a simple base exemplifies these principles. chemrxiv.orgorganic-chemistry.orgnih.gov This method is noted for its high yields and the use of inexpensive reagents. chemrxiv.orgnih.gov The key to this methodology is achieving clean monoalkylation of the amine, which simplifies the purification process significantly compared to traditional methods that might lead to mixtures of products. chemrxiv.orgnih.govchemrxiv.org Such strategies are not only more efficient but also align with the goals of green chemistry by minimizing waste generation. rsc.org
Table 1: Comparison of Synthetic Reaction Types by Atom Economy
| Reaction Type | General Principle | Atom Economy | Purification Advantage |
|---|---|---|---|
| Addition/Cycloaddition | A + B → C | Typically 100% primescholars.com | High, as fewer byproducts are formed. nih.gov |
| Rearrangement | A → B | 100% primescholars.com | Excellent, no byproducts to remove. |
| Substitution | A-B + C → A-C + B | Lower, generates a leaving group (B) as waste. primescholars.com | Requires separation of the product from the byproduct. |
| Elimination | A-B → A + B | Lowest, splits one molecule into two or more. primescholars.com | Requires separation of multiple products. |
| Tandem/One-Pot | Multiple steps in one flask | High | Significantly reduced by eliminating intermediate purification steps. nih.gov |
Stereoselective Synthesis of Enantiopure this compound
The synthesis of single-enantiomer compounds is a critical challenge in modern organic chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological activities. ethernet.edu.et this compound is a chiral molecule, and its synthesis in an enantiomerically pure form requires sophisticated stereoselective methods.
Chiral Auxiliaries and Catalytic Methods for Asymmetric Induction
Asymmetric synthesis strategies are employed to create a specific stereoisomer preferentially. york.ac.uk This can be achieved using either stoichiometric chiral reagents or catalytic amounts of a chiral substance.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A variety of auxiliaries have been developed, with Evans's oxazolidinone auxiliaries and Enders' SAMP/RAMP hydrazones being prominent examples. ethernet.edu.etyork.ac.ukwikipedia.org In the synthesis of chiral morpholine precursors, such as 1,2-amino alcohols, pseudoephedrine has been effectively used as a chiral auxiliary. researchgate.netnih.gov The reaction between arylglyoxals and pseudoephedrine, catalyzed by a Brønsted acid, produces morpholinone products with high yield and selectivity, which can then be converted to the desired chiral amino alcohols. researchgate.netnih.gov
Asymmetric Catalysis: This approach is highly atom-economical as a small, substoichiometric amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov This field has seen rapid advancement, with chiral transition metal complexes and organocatalysts being widely used. ethernet.edu.etnih.gov
Organocatalysis: Chiral phosphoric acids have been used to catalyze the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols. This reaction proceeds through a domino [4+2] heteroannulation followed by a rearrangement. researchgate.net
Transition Metal Catalysis: Ruthenium catalysts bearing chiral ligands like (S,S)-Ts-DPEN have been employed for the asymmetric transfer hydrogenation of aminoalkyne substrates to produce 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org In some catalyst-controlled reactions, the stereochemistry of the catalyst can override the influence of existing stereocenters in the substrate, allowing access to different diastereomers simply by choosing the appropriate catalyst enantiomer. nih.gov
Table 2: Examples of Asymmetric Catalytic Methods in Morpholine Synthesis
| Catalyst/Method | Substrates | Product Type | Key Feature | Ref. |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | C3-substituted morpholinones | Enantioselective aza-benzilic ester rearrangement. | researchgate.net |
| Ru-(S,S)-Ts-DPEN | Aminoalkyne substrates | 3-substituted morpholines | Asymmetric transfer hydrogenation. | organic-chemistry.org |
Diastereoselective Routes to Morpholine-2-yl-methanamine Scaffolds
Diastereoselective synthesis involves creating a new stereocenter under the influence of a pre-existing one within the molecule, leading to the preferential formation of one diastereomer. This strategy is fundamental to building complex molecules with multiple stereocenters. nih.gov
The synthesis of substituted morpholines can be achieved with high diastereoselectivity. For instance, the reaction of arylglyoxals with vicinal amino alcohols can be directed to form specific diastereomers of morpholinones. researchgate.net Iron(III) has also been shown to catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from allylic alcohol-substituted amino ethers and hydroxy amines. organic-chemistry.org
Resolution Techniques for Enantiomeric Separation
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution process is required to separate them. wikipedia.org This is often necessary when direct asymmetric synthesis is not feasible or efficient.
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic amine, such as this compound, with an enantiomerically pure chiral acid (a resolving agent) like tartaric or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows one diastereomer to be selectively crystallized and separated. wikipedia.org The pure enantiomer is then recovered by removing the resolving agent. wikipedia.org
Chiral Chromatography: This is a powerful separation technique that uses a chiral stationary phase (CSP) in methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC). numberanalytics.comnumberanalytics.com The enantiomers in the racemic mixture interact differently with the chiral phase, causing them to travel through the chromatography column at different rates, which allows for their separation. khanacademy.orgnih.gov
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemates. An enzyme will selectively catalyze a reaction on only one of the two enantiomers in a mixture, converting it into a different compound. The unreacted enantiomer can then be separated from the newly formed product. This technique was employed in the synthesis of certain morpholine derivatives, where an enzyme-catalyzed resolution of a racemic morpholine-2-carboxylate ester was the key step to accessing the single enantiomers. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly influential in the synthesis of fine chemicals and pharmaceuticals.
Solvent Selection and Optimization for Reduced Environmental Impact
Solvents account for a significant portion of the material used in chemical manufacturing and are a major contributor to chemical waste. nih.gov Therefore, careful solvent selection is a cornerstone of green chemistry. The ideal reaction would use no solvent at all, and solvent-free reactions, often facilitated by microwave irradiation, are a growing area of interest. researchgate.net
When solvents are necessary, the goal is to choose options with the lowest environmental impact. This involves considering factors like toxicity, flammability, and lifecycle impact. Water, supercritical fluids (like CO₂), and certain biodegradable solvents are considered greener alternatives to traditional volatile organic compounds. ajgreenchem.comnih.gov N-formylmorpholine, for example, has been studied as a stable, non-toxic, and non-corrosive green solvent. ajgreenchem.com
Furthermore, strategic solvent selection can lead to process intensification. Choosing a solvent that is suitable for multiple consecutive reaction steps can allow for tandem or one-pot syntheses, which significantly reduces waste by eliminating intermediate isolation and purification stages. nih.gov Pharmaceutical companies have developed solvent selection guides to help chemists make more sustainable choices.
Table 3: Abridged Solvent Selection Guide Based on Green Chemistry Principles
| Class | Solvent | Pfizer Recommendation | Sanofi Recommendation | Green Chemistry Consideration |
|---|---|---|---|---|
| Alcohols | Ethanol | Preferred | Recommended | Renewable feedstock, low toxicity. |
| Methanol (B129727) | Preferred | Recommended | Toxic, but useful and less persistent than others. | |
| Hydrocarbons | n-Heptane | Usable | Usable | Preferred over hexane (B92381) due to lower neurotoxicity. |
| Toluene | Usable | Substitution advisable | Lower toxicity than benzene, but still a VOC. | |
| Benzene | Undesirable | Banned | Carcinogenic. | |
| Ethers | 2-Methyl-THF | Usable | Usable | Derived from renewable sources, greener alternative to THF. |
| Diethyl ether | Undesirable | Substitution advisable | High flammability, peroxide formation. | |
| Dipolar Aprotic | DMSO | Usable | Substitution advisable | High boiling point can make removal difficult. |
| Acetonitrile (B52724) | Usable | Recommended | Toxic, but often necessary for certain reactions. | |
| DMF | Undesirable | Substitution advisable | Reproductive toxicity. |
This table is adapted from data presented in a review by Prat et al. and reflects general recommendations. researchgate.net
Catalyst Development for Sustainable Production
The sustainable synthesis of complex molecules like this compound hinges on the efficiency and selectivity of the catalysts employed. Recent developments have focused on asymmetric catalysis to produce specific stereoisomers, the use of earth-abundant metals to replace precious ones, and innovative reaction pathways that improve atom economy.
Asymmetric Hydrogenation: A significant breakthrough has been the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govsemanticscholar.org This method utilizes a rhodium complex with a large-bite-angle bisphosphine ligand (specifically the SKP-Rh complex) to achieve quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org Asymmetric hydrogenation is inherently a green strategy due to its high atom economy, producing minimal waste. acs.org The success of this approach lies in the catalyst's ability to overcome the low reactivity of the electron-rich dehydromorpholine substrates. nih.gov
Reductive Amination Catalysts: Reductive amination is a cornerstone for amine synthesis. acs.orgfrontiersin.org Sustainable approaches are moving away from stoichiometric reducing agents towards catalytic methods. Iron-catalyzed reductive amination has emerged as a promising alternative, utilizing an earth-abundant and low-toxicity metal. nih.gov Studies have demonstrated the synthesis of primary amines from a wide range of ketones and aldehydes with high functional group tolerance using a reusable, heterogeneous iron catalyst. nih.gov Similarly, rhodium catalysts have been employed for reductive aminations, including processes that utilize converter gas (an industrial waste stream) as a reducing agent. researchgate.net
Green Methylation and Cyclization Catalysts: The formation of the N-methyl group and the morpholine ring are critical steps where sustainable catalysts can be implemented. The use of dimethyl carbonate (DMC) as a green methylating agent to produce N-methylmorpholine is a notable example. asianpubs.orgresearchgate.net This process avoids the use of toxic methyl halides and generates only methanol and carbon dioxide as by-products. researchgate.net For the cyclization step, various catalysts have been developed, including:
Iron(III) catalysts for the diastereoselective synthesis of disubstituted morpholines. organic-chemistry.org
A base-free Palladium(II) catalyst (Pd(DMSO)₂(TFA)₂) for the Wacker-type aerobic oxidative cyclization of alkene precursors. organic-chemistry.org
Organic photocatalysts like tetraphenylporphyrin (B126558) (TPP) for coupling reactions that form the morpholine ring under continuous flow conditions. organic-chemistry.org
Biocatalysis: The use of enzymes represents a frontier in sustainable catalyst development. Engineered biocatalysts, such as transaminases and oxidases, offer exceptional selectivity and operate under mild, aqueous conditions. nih.gov Directed evolution and other protein engineering techniques are expanding the substrate scope of these enzymes, making them increasingly viable for the industrial synthesis of complex chiral amines like this compound.
Interactive Data Table: Catalyst Performance in Morpholine Analogue Synthesis
| Catalytic Method | Catalyst | Substrate Type | Yield | Selectivity (ee/de) | Key Sustainable Feature | Reference |
| Asymmetric Hydrogenation | SKP-Rh complex | 2-substituted dehydromorpholines | Quantitative | up to 99% ee | High atom economy, minimal waste | nih.govsemanticscholar.org |
| Reductive Amination | Heterogeneous Iron Catalyst | Ketones/Aldehydes + Ammonia | Good to Excellent | N/A | Use of earth-abundant metal, catalyst is reusable | nih.gov |
| N-Methylation | None (Autocatalytic) | Morpholine + Dimethyl Carbonate | 83% | 86% | Green methylating agent, benign by-products | asianpubs.orgresearchgate.net |
| Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenyl Amines | Good | N/A | Aerobic oxidation, base-free conditions | organic-chemistry.org |
| Biocatalysis | Engineered Transaminase | Ketones + Amine Donor | High | >99% ee | Mild aqueous conditions, high selectivity | nih.gov |
Waste Minimization and By-product Utilization Strategies
A holistic approach to sustainable production extends beyond the catalyst to encompass the entire process, focusing on minimizing waste and finding value in by-products.
Green Reagents and Solvents: The choice of reagents and solvents is critical. As mentioned, using dimethyl carbonate instead of methyl halides for N-methylation significantly reduces toxicity and waste. asianpubs.orgresearchgate.net Similarly, a recently developed method for morpholine synthesis employs ethylene sulfate, which offers environmental and safety advantages over traditional reagents. nih.gov In another innovative approach, electrochemical reductive amination has been demonstrated using a recoverable acetonitrile-water azeotrope as the reaction medium, drastically minimizing solvent waste. rsc.org
Catalyst Recycling: The reusability of catalysts is a key tenet of green chemistry. Heterogeneous catalysts, such as the iron-based systems for reductive amination, can be recovered and reused over multiple cycles, reducing both cost and waste. nih.gov In biocatalysis, enzyme immobilization on solid supports is a common strategy to facilitate easy separation and reuse, improving the economic viability and sustainability of the process. There is also a broader trend towards recovering catalytic metals from waste streams like used batteries and electronics for use in new chemical syntheses. mdpi.com
By-product Valorization: The ideal chemical process generates no waste (100% atom economy). When by-products are unavoidable, strategies to utilize them add significant value and sustainability credentials.
In the N-methylation of morpholine using DMC, the by-product methanol can theoretically be used to produce more DMC via oxidative carbonylation, creating a circular process. asianpubs.org
A patented method for producing N-methylmorpholine from morpholine and paraformaldehyde reports the ability to recycle the lower aqueous phase of the reaction mixture into subsequent batches, minimizing effluent. patsnap.com
In a novel example of chemical upcycling, waste polyethylene (B3416737) terephthalate (B1205515) (PET) has been depolymerized using a titanium catalyst in the presence of morpholine to produce a morpholine amide. acs.org This amide serves as a versatile building block for other valuable chemicals, demonstrating a powerful strategy where a waste stream is converted into a feedstock for morpholine derivatives. acs.org
Interactive Data Table: Waste Minimization and By-product Utilization Strategies
| Strategy | Method/Technology | Key Benefit | Example By-product/Waste | Utilization/Minimization | Reference |
| Green Reagents | Dimethyl Carbonate (DMC) Methylation | Avoids toxic reagents and salt waste | Methanol, CO₂ | Methanol can be recycled to produce DMC | asianpubs.orgresearchgate.net |
| Solvent Recovery | Electrochemical Reductive Amination | Reduces solvent consumption and purification waste | Acetonitrile-water azeotrope | Recovered and reused as reaction medium | rsc.org |
| Catalyst Recycling | Enzyme Immobilization | Reduces catalyst waste and process cost | Soluble enzyme | Enzyme is retained on a solid support for reuse | |
| By-product Recycling | Aqueous Phase Reuse | Minimizes liquid effluent | Aqueous layer from reaction | Reused in the next synthesis batch | patsnap.com |
| Waste Upcycling | Catalytic Aminolysis of PET | Converts plastic waste into valuable chemicals | PET plastic bottles | Depolymerized into a morpholine amide building block | acs.org |
Chemical Reactivity and Derivatization of 4 Methylmorpholin 2 Yl Methanamine
Reactivity of the Primary Amine Moiety
The primary amine group is a key reactive site in (4-Methylmorpholin-2-yl)methanamine, participating in a variety of nucleophilic reactions.
Acylation and Alkylation Reactions for Amine Functionalization
The primary amine of this compound readily undergoes acylation with acylating agents like acyl chlorides and anhydrides to form corresponding amides. For instance, reaction with benzoyl chloride would yield N-((4-methylmorpholin-2-yl)methyl)benzamide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can sometimes lead to over-alkylation, producing secondary and tertiary amines, unless reaction conditions are carefully controlled. youtube.com A common method to achieve mono-alkylation is through reductive amination.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Amide |
| Acylation | Anhydride (e.g., Acetic anhydride) | Amide |
| Alkylation | Alkyl Halide (e.g., Methyl iodide) | Secondary Amine |
Formation of Salts for Enhanced Solubility and Stability
As a basic compound, this compound reacts with acids to form salts. noaa.gov For example, treatment with hydrochloric acid yields this compound dihydrochloride. vwr.com Salt formation is a common strategy employed to improve the aqueous solubility and crystalline properties of amines, which can be advantageous for purification and handling. noaa.govsolubilityofthings.com
| Acid | Salt Formed |
| Hydrochloric Acid | This compound dihydrochloride |
| Sulfuric Acid | This compound sulfate (B86663) |
Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful method for the formation of secondary and tertiary amines. libretexts.org this compound can react with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.comyoutube.com This two-step, one-pot reaction is often preferred over direct alkylation as it can provide better control over the degree of alkylation. organic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the protonated imine over the starting carbonyl compound. libretexts.orgyoutube.com
| Carbonyl Compound | Reducing Agent | Product Class |
| Aldehyde (e.g., Benzaldehyde) | Sodium cyanoborohydride | Secondary Amine |
| Ketone (e.g., Acetone) | Sodium triacetoxyborohydride | Secondary Amine |
Carbamide and Thiocarbamide Formation
The primary amine of this compound can react with isocyanates and isothiocyanates to form ureas (carbamides) and thioureas (thiocarbamides), respectively. nih.govatamanchemicals.com These reactions typically proceed readily without the need for a catalyst. For example, reaction with phenyl isocyanate would yield 1-((4-methylmorpholin-2-yl)methyl)-3-phenylurea. Thiourea derivatives can be synthesized by reacting the amine with a thiocarbamic chloride or by using thiophosgene (B130339) to generate an isothiocyanate in situ, which then reacts with another equivalent of the amine. mdpi.com
| Reagent | Product Class |
| Isocyanate (e.g., Phenyl isocyanate) | Urea (Carbamide) |
| Isothiocyanate (e.g., Phenyl isothiocyanate) | Thiourea (Thiocarbamide) |
Reactions Involving the Morpholine (B109124) Ring System
The tertiary amine within the morpholine ring also exhibits characteristic reactivity.
N-Alkylation and N-Acylation of the Morpholine Nitrogen
The nitrogen atom of the morpholine ring is a tertiary amine and can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. wikipedia.org For example, reaction with methyl iodide would lead to the formation of 4-methyl-2-(aminomethyl)-4-iodomorpholin-4-ium. This quaternization reaction introduces a permanent positive charge on the morpholine nitrogen. While N-acylation of tertiary amines is not a typical reaction, it can occur under specific conditions with highly reactive acylating agents, though it is less common than the acylation of the primary amine. princeton.edu The synthesis of N-methylmorpholine itself, a related compound, can be achieved through various methods, including the reaction of morpholine with dimethyl carbonate. asianpubs.org
| Reaction Type | Reagent Example | Product Class |
| N-Alkylation | Alkyl Halide (e.g., Methyl iodide) | Quaternary Ammonium Salt |
Ring-Opening Reactions and Subsequent Transformations
The morpholine ring is a stable heterocyclic system due to its saturated nature and the presence of the ether linkage. Ring-opening reactions of the morpholine core in this compound are not common under standard conditions and typically require harsh reagents or specific activation. In related heterocyclic systems, such as pyranosides, ring cleavage can be induced by a combination of a Lewis acid and a reducing agent. nih.gov This process often proceeds through an oxacarbenium ion intermediate, which is then attacked by a nucleophile. nih.gov For a substituted morpholine, such a reaction would likely involve the cleavage of a carbon-oxygen bond, fundamentally altering the scaffold. However, derivatization typically occurs at the more reactive primary and tertiary amine sites rather than through cleavage of the ring itself.
N-Oxidation of the Tertiary Amine in the Morpholine Ring
The tertiary amine within the morpholine ring of this compound is susceptible to oxidation to form the corresponding N-oxide. This transformation is a common reaction for tertiary amines and can be achieved using a variety of oxidizing agents, including hydrogen peroxide (H₂O₂), peracids, and other specialized reagents. asianpubs.orgresearchgate.net The oxidation of tertiary nitrogen compounds is a significant synthetic transformation, as the resulting N-oxides are versatile intermediates. researchgate.net They can act as oxidants themselves and activate the heterocyclic ring toward further functionalization. researchgate.net
The N-oxidation of aliphatic amines can be challenging when other oxidizable groups are present in the molecule. nih.gov However, methods have been developed for the selective oxidation of tertiary amines using catalysts like ruthenium trichloride (B1173362) with bromamine-T or flavin-based catalysts with H₂O₂. asianpubs.org The resulting N-oxide introduces a polar functional group that can significantly alter the molecule's physical properties and biological interactions.
Derivatization for Enhanced Biological Activity or Specific Applications
The primary amine of this compound serves as a key handle for derivatization, allowing for the introduction of various substituents through reactions like acylation, alkylation, and condensation. These modifications are crucial for exploring structure-activity relationships (SAR) and developing compounds with enhanced biological activity or tailored properties for specific applications. e3s-conferences.org
Introduction of Halogenated Aromatic Systems
Halogen atoms are frequently incorporated into bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties. The primary amine of this compound can be readily acylated with halogenated aromatic acid chlorides or activated carboxylic acids to form stable amide bonds. For instance, reacting the amine with a compound like 4-chlorobenzoyl chloride would yield N-((4-methylmorpholin-2-yl)methyl)-4-chlorobenzamide. Such modifications have been shown to enhance the biological activity in various classes of compounds. nih.gov The introduction of halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govrsc.org
| Reactant 1 | Halogenated Aromatic Reactant | Resulting Derivative | Potential Significance |
|---|---|---|---|
| This compound | 4-Chlorobenzoyl chloride | N-((4-methylmorpholin-2-yl)methyl)-4-chlorobenzamide | Modulation of lipophilicity and electronic properties. |
| This compound | 2,4-Dichlorobenzoyl chloride | N-((4-methylmorpholin-2-yl)methyl)-2,4-dichlorobenzamide | Enhanced binding affinity through halogen bonding. |
| This compound | 4-(Trifluoromethyl)benzoyl chloride | N-((4-methylmorpholin-2-yl)methyl)-4-(trifluoromethyl)benzamide | Increased metabolic stability and receptor interaction. |
Incorporation of Thiophene (B33073) Derivatives
The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous drugs and biologically active compounds. mdpi.comxisdxjxsu.asia Its incorporation into a molecule can confer a range of pharmacological properties. mdpi.com Derivatization of this compound with a thiophene moiety is typically achieved by forming an amide linkage between the primary amine and a thiophenecarboxylic acid. For example, coupling with 5-bromothiophene-2-carboxylic acid would produce 5-bromo-N-((4-methylmorpholin-2-yl)methyl)thiophene-2-carboxamide. nih.gov Such thiophene-based amides are explored for their potential as anticancer, antibacterial, and anti-inflammatory agents. mdpi.comxisdxjxsu.asia The sulfur atom in the thiophene ring can alter the electronic distribution and geometry of the molecule, influencing its biological profile. mdpi.com
| Reactant 1 | Thiophene Reactant | Resulting Derivative | Potential Application Area |
|---|---|---|---|
| This compound | Thiophene-2-carbonyl chloride | N-((4-methylmorpholin-2-yl)methyl)thiophene-2-carboxamide | Antiproliferative agents. mdpi.com |
| This compound | 5-Bromothiophene-2-carboxylic acid | 5-Bromo-N-((4-methylmorpholin-2-yl)methyl)thiophene-2-carboxamide | Intermediate for further cross-coupling reactions. nih.gov |
| This compound | 3,4-Ethylenedioxythiophene (EDOT) based linkers | T-BAL-linked morpholine derivative | Solid-phase synthesis applications. nih.gov |
Formation of Phosphoramidates
Phosphoramidates are compounds containing a phosphorus-nitrogen (P-N) bond and are of significant interest as isosteres of phosphates in medicinal chemistry, particularly in the development of nucleotide-based therapeutics. nih.gov The primary amine of this compound can react with various phosphorus(V) electrophiles, such as phosphoryl chlorides, to form phosphoramidate (B1195095) derivatives. nih.gov For example, reaction with diphenylchlorophosphate in the presence of a base would yield diphenyl (4-methylmorpholin-2-yl)methylphosphoramidate. nih.gov
Several methods exist for phosphoramidate synthesis, including the copper-catalyzed oxidative coupling of amines and H-phosphonates, which uses molecular oxygen as the oxidant. rsc.org These derivatives are explored for their roles in drug delivery and as intermediates in the synthesis of complex biomolecules. acs.org
Peptide Derivatization Applications
The structural features of this compound make it a useful building block in peptide chemistry. researchgate.net The primary amine allows it to be coupled to the C-terminus of a peptide chain using standard solid-phase peptide synthesis (SPPS) coupling reagents, serving as a C-terminal capping agent. Furthermore, morpholine itself is used in SPPS as a base for the removal of the Fmoc protecting group, highlighting the utility of this heterocyclic core in the field. nih.govresearchgate.net The incorporation of a morpholine-based moiety can impart specific conformational constraints on a peptide, potentially enhancing its stability or affinity for a target receptor. The amine group is also useful for acylation and reductive amination reactions, enabling its use as a scaffold to introduce biophysical probes into peptides and other biomolecules. nih.gov
Applications of 4 Methylmorpholin 2 Yl Methanamine in Medicinal Chemistry and Drug Discovery
Role as a Key Intermediate in Pharmaceutical Synthesis
(4-Methylmorpholin-2-yl)methanamine serves as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine within the morpholine (B109124) ring and a primary amine on the methyl substituent, allows for sequential and site-selective reactions. This makes it an attractive starting material for the construction of more elaborate molecular architectures.
Precursor for Active Pharmaceutical Ingredients (APIs)
While specific, publicly available examples of marketed APIs that directly use this compound as a named precursor are not extensively documented in readily accessible literature, the closely related compound, 4-methylmorpholine, is widely utilized as a reagent and precursor in the synthesis of pharmaceuticals. sigmaaldrich.comtuodaindus.com It functions as a mild base and catalyst in various chemical transformations crucial for the manufacture of APIs. tuodaindus.com Given this precedent, this compound is positioned as a logical and valuable precursor for the development of new APIs, particularly those requiring a substituted morpholine moiety for biological activity or improved pharmacokinetic profiles. Chemical suppliers recognize its importance by offering it in grades suitable for pharmaceutical and life science research. americanelements.com
Building Block for Novel Chemical Entities (NCEs)
This compound is commercially available and classified as a heterocyclic building block, underscoring its role in the generation of novel chemical entities (NCEs). bldpharm.comlifechemicals.comenamine.netenamine.net Building blocks are fundamental components in medicinal chemistry, used to assemble new molecules with desired properties for drug discovery programs. lifechemicals.com The morpholine scaffold itself is frequently incorporated into NCEs to act as a scaffold, directing the spatial arrangement of other functional groups, or to modulate properties like solubility and metabolic stability. nih.govnih.gov The presence of the reactive aminomethyl group on this compound provides a convenient handle for chemists to attach this valuable morpholine unit to a larger molecular framework, thereby creating NCEs with potential therapeutic applications.
Biological Activity and Pharmacological Potential of Derivatives
The true potential of this compound in drug discovery is realized through the biological activities of its derivatives. By chemically modifying the primary amine or other positions on the morpholine ring, researchers can synthesize a wide array of compounds and screen them for various pharmacological effects.
Anticancer Properties and Inhibition of Cell Proliferation
The development of morpholine-containing compounds as anticancer agents is an active area of research. nih.gov While studies specifically detailing the anticancer activity of direct derivatives of this compound are emerging, research on analogous structures highlights the potential of this chemical class. For instance, novel 4-aminoquinazoline derivatives incorporating a morpholine moiety have been synthesized and evaluated for their anticancer and antibacterial activities. researchgate.net Similarly, a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives were designed and synthesized, with some compounds demonstrating high inhibitory activity against human cancer cell lines. mdpi.com One such derivative, compound 3a, exhibited strong cytotoxicity with IC50 values ranging from 8.51 to 29.65 μM against various cancer cell lines. mdpi.com Furthermore, novel 4-methyl quinazoline (B50416) derivatives have been developed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), showing significant in vivo anticancer efficacy. nih.gov These examples underscore the principle that incorporating a substituted morpholine structure, for which this compound is a prime building block, can lead to potent anticancer compounds.
Table 1: Examples of Anticancer Activity in Morpholine-Related Derivatives
| Compound Class | Cancer Cell Lines Tested | Notable Activity |
|---|---|---|
| 4-Aminoquinazoline derivatives | Breast cancer (MCF-7), Cervical carcinoma (HeLa) | Potent cytotoxic activity for some derivatives. researchgate.net |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivatives | Human liver carcinoma (HEPG-2), Human gastric carcinoma (SGC-7901), Human colon carcinoma (LS174T) | Compound 3a showed IC50 values from 8.51 to 29.65 μM. mdpi.com |
| 4-Methyl quinazoline derivatives | HCT116, HGC-27 xenograft models | Significant in vivo tumor growth inhibition. nih.gov |
Antimicrobial Activity against Bacterial and Fungal Pathogens
Derivatives of this compound have shown promise as antimicrobial agents. A notable example is the compound 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine, which has demonstrated both antifungal and antimicrobial effects. researchgate.net This compound is the active substance in the veterinary drug "Vetmikoderm," used for skin diseases of fungal and microbial etiology. researchgate.net The broader class of 2-mercaptobenzothiazole (B37678) derivatives, which can be conceptually linked to the morpholine scaffold through bioisosteric replacement, are also known for their antimicrobial potential. nih.gov Additionally, studies on thieno[2,3-d]pyrimidine (B153573) derivatives have shown them to be effective antimicrobial agents, with some analogs being active against S. aureus and B. subtilis. sciforum.net These findings suggest that the this compound scaffold can be a valuable component in the design of new antimicrobial and antifungal drugs.
Central Nervous System (CNS) Activity and Neurotransmitter System Modulation
The morpholine ring is a key structural feature in many compounds targeting the central nervous system. nih.govnih.gov Its physicochemical properties, such as its pKa and flexible conformation, can improve a molecule's solubility and its ability to cross the blood-brain barrier (BBB). nih.govnih.gov In CNS-active compounds, the morpholine moiety is used to enhance potency, act as a scaffold to correctly position other parts of the molecule, and to modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.gov
Derivatives of morpholine have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for their role in modulating receptors involved in mood disorders and pain. nih.govnih.gov For example, the introduction of a morpholine ring into certain lead compounds has been shown to improve their activity and CNS permeability. nih.gov While direct clinical data on this compound derivatives for CNS disorders is not yet prevalent, the foundational role of the morpholine scaffold in CNS drug design strongly suggests the potential of this building block in developing new therapies for neurological conditions. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methylmorpholine |
| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine |
| 2-Mercaptobenzothiazole |
Pain Relief Efficacy
Morpholine derivatives have been investigated for their analgesic properties. e3s-conferences.orgacs.org The morpholine moiety is a key structural component in several compounds developed for pain management. nih.gov For instance, some morpholine-containing compounds have shown efficacy in preclinical models of pain. researchgate.net A study on a new phencyclidine derivative containing a morpholine ring, 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine, demonstrated analgesic effects in both acute and chronic pain models in rats. nih.gov
While the broader class of morpholine derivatives shows promise for analgesic applications, specific studies on the pain relief efficacy of this compound were not identified in the available literature. Preclinical assessments are necessary to determine if this specific compound exhibits any analgesic activity. researchgate.net
Mechanism of Action Studies of this compound Derivatives
The mechanism of action for morpholine derivatives is diverse and target-dependent. e3s-conferences.org These compounds can interact with a variety of biological targets, including receptors and enzymes, to elicit their pharmacological effects. acs.orgnih.gov
Receptor Binding Assays and Ligand-Target Interactions
Morpholine-containing compounds have been identified as ligands for various receptors in the central nervous system (CNS), including those involved in mood disorders and pain. nih.gov The morpholine ring can contribute to ligand-target interactions by participating in hydrogen bonds and other non-covalent interactions within the receptor's binding site. acs.org For example, certain morpholine derivatives have been designed as dual serotonin (B10506) and noradrenaline reuptake inhibitors, indicating their interaction with monoamine transporters. nih.gov
Specific receptor binding assays for this compound have not been reported in the reviewed literature. However, the structural similarity of the aminomethylmorpholine scaffold to known CNS-active ligands suggests potential interactions with neuroreceptors. Techniques like Surface Plasmon Resonance (SPR) are commonly used to investigate ligand binding to receptors in real-time. nih.govplos.orgresearchgate.net
Table 1: Examples of Morpholine Derivatives and their Receptor Interactions
| Compound Class | Target Receptor(s) | Reported Activity |
| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Serotonin and Noradrenaline Transporters | Reuptake Inhibition nih.gov |
| Morpholine-containing compounds | Cannabinoid Receptors (CB1 and CB2) | Partial Agonism nih.gov |
| Aprepitant (morpholine-containing) | Neurokinin 1 (NK1) Receptor | Antagonism nih.gov |
This table presents data for structurally related morpholine derivatives and is for illustrative purposes only. No direct receptor binding data for this compound was found.
Enzyme Inhibition Studies and Metabolic Pathway Modulation
The morpholine scaffold is present in a number of enzyme inhibitors. mdpi.com For example, certain N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif have shown potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov The morpholine ring in these compounds can contribute to their binding affinity and selectivity for the target enzyme.
There are no specific enzyme inhibition studies available for this compound. The potential for this compound to act as an enzyme inhibitor would need to be evaluated through dedicated screening against a panel of relevant enzymes.
Table 2: Enzyme Inhibition by Novel N-Substituted Sulfonyl Amides with a Morpholine Moiety
| Compound | Target Enzyme | Inhibition Constant (K_I) (nM) |
| 6a | hCA I | 18.66 ± 0.21 |
| 6a | AChE | 23.11 ± 2.97 |
| 6d | hCA I | 25.48 ± 0.29 |
| 6d | AChE | 29.34 ± 3.55 |
| 6h | hCA I | 59.62 ± 0.53 |
| 6h | AChE | 52.49 ± 6.81 |
Data from a study on N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif. nih.gov This data is illustrative of enzyme inhibition by some morpholine derivatives and does not represent data for this compound.
Cellular Uptake and Intracellular Target Engagement
The physicochemical properties of the morpholine ring can influence the cellular permeability of a molecule. nih.gov The incorporation of a morpholine moiety can improve a compound's pharmacokinetic profile, including its ability to cross cell membranes and reach intracellular targets. mdpi.com The development of cell-permeable probes is crucial for measuring target engagement in live cells. mdpi.com However, the addition of permeability-modifying moieties can also be used to control cellular distribution and limit off-target effects. nih.gov
Specific studies on the cellular uptake and intracellular target engagement of this compound are not available. Experimental assays would be required to determine its cell permeability and ability to interact with intracellular components.
Interaction with DNA Mismatch Repair (MMR) Proteins
The DNA mismatch repair (MMR) system is crucial for maintaining genomic stability, and its deficiency is associated with certain cancers and resistance to some chemotherapeutic agents. nih.gov Some small molecules can interact with components of the MMR system or with DNA lesions that are recognized by MMR proteins. researchgate.net For instance, O6-methylguanine is a DNA lesion that can be processed by the MMR system. nih.govnih.gov
There is no evidence in the current literature to suggest that this compound or its derivatives interact with DNA mismatch repair proteins. The primary mechanisms of action for most reported morpholine derivatives involve interactions with proteins such as receptors and enzymes rather than nucleic acids. mdpi.come3s-conferences.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental in medicinal chemistry for optimizing lead compounds. e3s-conferences.orge3s-conferences.org For morpholine derivatives, SAR studies have revealed key structural features that influence their biological activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry and substitution pattern on the aryl and aryloxy rings were found to be critical for their activity as serotonin and noradrenaline reuptake inhibitors. nih.gov The morpholine ring itself is often considered a key pharmacophore that can be modified to fine-tune a compound's properties. e3s-conferences.orge3s-conferences.org
A specific SAR or SPR analysis for this compound is not available. Such studies would require the synthesis and biological evaluation of a series of analogues to determine how modifications to the 4-methyl group, the morpholine ring, and the aminomethyl side chain affect its activity and properties.
Elucidation of Key Pharmacophores and Structural Motifs
A pharmacophore defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. The this compound scaffold provides several key features that can be integral components of a pharmacophore. researchgate.net
The morpholine ring itself is a proven structural motif in numerous approved drugs. Its oxygen atom can act as a crucial hydrogen bond acceptor, interacting with key residues like threonine or valine in enzyme active sites or receptor binding pockets. nih.gov The ring's chair-like conformation acts as a rigid scaffold, positioning appended functional groups in a precise orientation for optimal target engagement. nih.gov This conformational pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.
The primary amine of the C-2 methanamine group is a critical pharmacophoric element. As a basic center, it is typically protonated at physiological pH, allowing it to form strong ionic interactions or salt bridges with acidic residues such as aspartate or glutamate (B1630785) in a protein's active site. nih.gov Furthermore, the -NH2 group can serve as a potent hydrogen bond donor, contributing significantly to binding affinity and specificity.
Impact of Substituent Modifications on Biological Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. For the this compound scaffold, systematic modifications at several key positions can be explored to enhance biological efficacy, selectivity, and pharmacokinetic properties.
Modifications of the Aminomethyl Group: The primary amine is a prime handle for modification. Acylation to form amides or sulfonamides can replace the basic center with a neutral, hydrogen-bond-donating/accepting group, which can alter target interactions and improve cell permeability. Alkylation of the amine to secondary or tertiary amines can probe for additional hydrophobic pockets and fine-tune basicity.
Modifications of the N-4-Methyl Group: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, isopropyl) can explore the steric tolerance of the binding site around the morpholine nitrogen. Introduction of polar functional groups onto this substituent could probe for additional hydrogen bonding opportunities. Complete removal of the methyl group would introduce a hydrogen bond donor at the N-4 position, drastically altering the interaction profile.
Substitution on the Morpholine Ring: The carbon atoms of the morpholine ring (C-3, C-5, C-6) are also available for substitution. Adding small alkyl or polar groups can be used to map the topology of the binding pocket and improve properties like metabolic stability. e3s-conferences.org For instance, introducing substituents on C-5 or C-6 could orient vectors toward unexplored regions of a target protein, potentially increasing potency or selectivity. nih.gov
The following interactive table provides a hypothetical illustration of an SAR study for a series of this compound derivatives targeting a fictional kinase.
| Compound ID | R1 (on Aminomethyl) | R2 (on N-4) | R3 (on C-5) | Kinase IC₅₀ (nM) |
| A-1 | H | CH₃ | H | 150 |
| A-2 | COCH₃ (Acetyl) | CH₃ | H | 85 |
| A-3 | CH₂CH₃ (Ethyl) | CH₃ | H | 200 |
| A-4 | H | CH₂CH₃ (Ethyl) | H | 350 |
| A-5 | COCH₃ (Acetyl) | CH₃ | CH₃ (trans) | 45 |
| A-6 | COCH₃ (Acetyl) | CH₃ | OH (trans) | 25 |
This table is for illustrative purposes only and does not represent real experimental data.
Computational Approaches in SAR/SPR: Docking and Molecular Dynamics
Computational methods are indispensable tools in modern drug discovery for understanding Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). Molecular docking and molecular dynamics (MD) simulations are particularly valuable for studying ligands based on the this compound scaffold. gyanvihar.org
Molecular Docking: Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target protein. nih.govresearchgate.net For derivatives of this compound, docking studies can be used to generate initial binding hypotheses. These models can visualize how the protonated aminomethyl group interacts with acidic residues and how the morpholine oxygen accepts hydrogen bonds. japsonline.com Docking can rationalize why certain substitutions enhance activity while others diminish it. For example, a docking model might show that a larger substituent on the N-4 position clashes with the protein backbone, explaining a loss in potency. Virtual screening of large libraries of derivatives can also be performed to prioritize which compounds to synthesize and test. nih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time. researchgate.netacs.org Given the inherent flexibility of the morpholine ring and its substituents, MD simulations are crucial for assessing the stability of a docked pose. nih.gov An MD simulation can reveal if key hydrogen bonds are maintained, how water molecules mediate interactions, and whether the ligand induces conformational changes in the protein. nih.govacs.org By calculating the free energy of binding from MD trajectories, researchers can obtain a more accurate prediction of a compound's affinity. These simulations provide deep mechanistic insights into the SAR, explaining, for instance, how a subtle modification can alter the conformational dynamics of the entire complex to improve binding. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methylmorpholin 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For (4-Methylmorpholin-2-yl)methanamine, a combination of one-dimensional and two-dimensional NMR techniques is employed to map its intricate proton and carbon framework.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing key structural clues. For the parent 4-methylmorpholine, the protons on the morpholine (B109124) ring typically appear as multiplets in specific regions of the spectrum. The methyl group attached to the nitrogen atom (N-CH₃) characteristically presents as a singlet.
In this compound, the introduction of the methanamine group at the C2 position of the morpholine ring introduces additional signals and complexities in the spectrum. The protons of the aminomethyl group (-CH₂NH₂) will exhibit distinct chemical shifts, and their coupling with neighboring protons on the morpholine ring can be observed.
Table 1: Representative ¹H NMR Data for Morpholine Derivatives
| Compound | Functional Group Protons | Chemical Shift (δ, ppm) |
| 4-Methylmorpholine | N-CH₃ | ~2.3 |
| Ring Protons (-CH₂-) | ~2.4-2.6 (t) | |
| Ring Protons (-CH₂-) | ~3.6-3.8 (t) | |
| This compound | N-CH₃ | Varies |
| -CH₂NH₂ | Varies | |
| Morpholine Ring Protons | Varies |
Note: Actual chemical shifts can vary depending on the solvent and specific derivative.
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 45-55 |
| Morpholine Ring Carbons (next to N) | 50-60 |
| Morpholine Ring Carbons (next to O) | 65-75 |
| -CH₂NH₂ | 40-50 |
Note: These are approximate ranges and can be influenced by substituents.
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are often essential for the definitive structural assignment of complex molecules like this compound and its derivatives. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those separated by two or three bonds. This is invaluable for tracing the connectivity of protons along the morpholine ring and the side chain.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgyoutube.com Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon atom to which it is attached, allowing for the unambiguous assignment of carbon resonances. libretexts.orgyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). libretexts.orgyoutube.com HMBC is particularly powerful for establishing long-range connectivity and piecing together different fragments of the molecule. For example, it can confirm the connection of the methyl group to the nitrogen and the aminomethyl group to the C2 position of the morpholine ring. libretexts.orgyoutube.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of this compound and its derivatives with a high degree of confidence. nih.gov By comparing the experimentally determined exact mass to the theoretical mass calculated from the molecular formula, the chemical formula can be confirmed. nih.gov For example, a derivative like (4-chlorophenyl)this compound (B2910666) can be unequivocally identified by its precise mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and then fragmented to produce product ions. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. nih.govmdpi.com
For this compound, characteristic fragmentation pathways would likely involve the cleavage of the morpholine ring and the loss of the aminomethyl group or the methyl group from the nitrogen. By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structural information obtained from NMR spectroscopy. nih.gov The fragmentation patterns of related morpholine-containing compounds can serve as a reference for interpreting the spectra of new derivatives. nih.gov
MALDI-MS for Glycoprotein Derivatization Analysis
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful tool for the analysis of large biomolecules like glycoproteins. While direct analysis of this compound itself is not the primary application, its derivatives can be instrumental in the analysis of glycoproteins. The amine functionality of this compound allows it to be used as a derivatizing or labeling agent for glycans, which are often analyzed in glycoproteomics.
Derivatization can improve the ionization efficiency and sensitivity of glycan detection in MALDI-MS. nih.gov Although specific studies detailing this compound as a derivatizing agent for MALDI-MS of glycoproteins are not prevalent in publicly accessible literature, the principle of using amine-containing reagents for this purpose is well-established. For instance, different matrices and derivatization strategies are constantly being explored to enhance the analysis of N-linked glycans and glycopeptides. nih.govmedchemexpress.com The use of a liquid matrix, such as 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid, has been shown to improve peptide sequence coverage in the analysis of glycoproteins like Human Epidermal Growth Factor Receptor 2 (HER2). medchemexpress.com
Future research may explore the utility of this compound in similar applications, potentially offering advantages in ionization or fragmentation for detailed structural analysis of glycoproteins.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups.
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (primary amine) | Symmetric and Asymmetric Stretching | 3400-3250 |
| N-H (primary amine) | Scissoring (Bending) | 1650-1580 |
| C-H (alkane) | Stretching | 2960-2850 |
| C-O (ether) | Stretching | 1150-1085 |
| C-N (amine/morpholine ring) | Stretching | 1250-1020 |
This table is predictive and based on characteristic infrared absorption frequencies for organic molecules.
The presence of a primary amine (-NH₂) would be indicated by two bands in the 3400-3250 cm⁻¹ region. The C-H stretching of the methyl and methylene (B1212753) groups would appear around 2960-2850 cm⁻¹. The prominent C-O-C stretching of the morpholine ring ether group would be expected in the 1150-1085 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govnih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial arrangement of the morpholine ring, the methyl group on the nitrogen, and the aminomethyl substituent.
Such a study would confirm the chair conformation of the morpholine ring, which is typical for such systems, and determine the equatorial or axial positioning of the substituents. This detailed structural information is invaluable for understanding the molecule's steric and electronic properties. While a specific crystallographic study for this compound is not found in the available search results, related structures of morpholine derivatives have been extensively studied, providing a basis for predicting its solid-state conformation. weizmann.ac.il
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. hplc.eunih.gov For this compound, a reversed-phase HPLC method would likely be employed for purity assessment.
Table 2: Typical HPLC Parameters for Analysis of Morpholine Derivatives
| Parameter | Description |
| Column | C18 or a similar reversed-phase column (e.g., Zorbax SB-Aq) nih.gov |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com |
| Detection | UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or a more universal detector like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). thermofisher.com |
| Flow Rate | Typically 0.5-1.5 mL/min. nih.gov |
The method would be validated for parameters such as linearity, accuracy, precision, and limit of detection to ensure its reliability for quantitative analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.govcmbr-journal.com this compound, with a predicted boiling point that would allow for volatilization, could be analyzed by GC-MS.
The gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation pattern. cmbr-journal.com The NIST Mass Spectrometry Data Center provides mass spectral data for the related compound 4-methylmorpholine, which can serve as a reference for identifying characteristic fragments. nist.gov The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the morpholine ring, and other characteristic fragmentations.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. sigmaaldrich.comkhanacademy.orgsigmaaldrich.comyoutube.com
For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. sigmaaldrich.com A mobile phase consisting of a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane (B109758) or ethyl acetate) would be used to achieve separation.
Table 3: TLC System and Visualization for this compound
| Component | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates sigmaaldrich.com |
| Mobile Phase | A mixture of polar and non-polar solvents, e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol. |
| Visualization | Due to the lack of a strong UV chromophore, a chemical staining agent is required. Ninhydrin stain is effective for visualizing primary amines, which would appear as pink or purple spots upon heating. illinois.edu Potassium permanganate (B83412) stain can also be used, which reacts with the amine to produce yellow spots on a purple background. illinois.edu |
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes under standardized conditions.
Computational Chemistry and Cheminformatics for 4 Methylmorpholin 2 Yl Methanamine
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like (4-Methylmorpholin-2-yl)methanamine, these techniques provide crucial insights into its preferred shapes and interactions with biological targets.
Conformational Analysis and Energy Minimization
Energy minimization calculations, employing methods such as molecular mechanics (e.g., MMFF94 force field) or quantum mechanics (e.g., Density Functional Theory), can be used to determine the relative energies of these different conformations. The results of such analyses would typically be presented in a table listing the dihedral angles and the corresponding potential energies of the stable conformers.
Table 1: Hypothetical Energy Minimized Conformers of this compound
| Conformer ID | Ring Conformation | Aminomethyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Chair | Equatorial | Equatorial | 0.00 |
| Conf-2 | Chair | Axial | Equatorial | 1.25 |
| Conf-3 | Chair | Equatorial | Axial | 2.10 |
| Conf-4 | Skew-Boat | - | - | 5.50 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific computational studies.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides static snapshots, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time in a simulated environment (e.g., in water). MD simulations track the movements of each atom based on the forces acting upon them, providing insights into the flexibility of the morpholine (B109124) ring and the rotational freedom of the side chains.
These simulations can reveal how the molecule explores its conformational space and the timescales of transitions between different energy minima. The resulting trajectories can be analyzed to calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule. This information is critical for understanding how the molecule might adapt its shape upon binding to a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on derivatives of this compound are not prominently available in public literature, the principles of QSAR can be applied to understand how modifications to this scaffold would affect activity.
Development of Predictive Models for Biological Activity
In a typical QSAR study involving this scaffold, a series of analogues would be synthesized where different substituents are placed on the primary amine, the morpholine ring, or replacing the N-methyl group. The biological activity of these compounds against a specific target would be measured experimentally.
A predictive QSAR model would then be developed using statistical methods like multiple linear regression or machine learning algorithms. The model would take the form of an equation linking biological activity to various calculated molecular descriptors.
Identification of Descriptors Influencing Efficacy
The key to a meaningful QSAR model is the selection of relevant molecular descriptors. For a series of compounds based on the this compound scaffold, important descriptors would likely include:
Table 2: Key Molecular Descriptors for QSAR of this compound Derivatives
| Descriptor Class | Specific Descriptors | Potential Influence on Activity |
| Electronic | Dipole moment, Partial charges | Electrostatic interactions with the target |
| Steric | Molecular volume, Surface area | Shape complementarity with the binding site |
| Hydrophobic | LogP, Molar refractivity | Hydrophobic interactions and membrane permeability |
| Topological | Connectivity indices | Overall molecular size and branching |
| 3D Descriptors | Shape indices, Sterimol parameters | Detailed 3D shape and steric hindrance |
By analyzing the coefficients of these descriptors in the QSAR equation, researchers can identify which properties are most influential for the desired biological activity, guiding the design of more potent compounds.
Virtual Screening and Ligand-Based Drug Design
This compound and its derivatives are valuable tools in virtual screening and ligand-based drug design. These computational techniques are used to identify promising new drug candidates from large chemical databases.
In the context of drug discovery, this chemical moiety has been incorporated into more complex molecules targeting specific biological systems. For instance, (S)-(4-methylmorpholin-2-yl)methanamine has been utilized as a building block in the synthesis of inhibitors of Toll-like receptors (TLR) 7 and 8, which are implicated in autoimmune diseases. acs.org In such studies, while the final complex molecule is the primary subject of docking studies, the conformational properties and chirality of the this compound fragment are crucial for achieving the correct binding orientation and potency. acs.org
Ligand-based drug design approaches, such as pharmacophore modeling, can also leverage the structural features of active compounds containing the this compound scaffold. A pharmacophore model would define the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used as a 3D query to search virtual libraries for new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active.
Pharmacophore Modeling for Target Identification
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. ias.ac.in These models serve as templates for virtual screening of compound libraries to discover new molecules with the potential for similar biological activity. researchgate.net
The morpholine ring, a key structural component of this compound, is recognized as a "privileged pharmacophore" in medicinal chemistry. researchgate.netsci-hub.see3s-conferences.orgnih.gov Its presence in numerous approved drugs highlights its favorable physicochemical and metabolic properties, as well as its ability to engage in crucial interactions with biological targets. nih.govacs.orgnih.gov The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, with its reduced pKa value, provides a desirable lipophilic–hydrophilic balance, enhancing properties like brain permeability. acs.orgnih.gov
While specific pharmacophore models developed directly for this compound are not extensively documented in public literature, the general pharmacophoric features of the morpholine scaffold are well-established. For instance, in the context of kinase inhibitors, the morpholine moiety often occupies a specific pocket in the ATP-binding site, contributing to both potency and selectivity. sci-hub.se Computational studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have demonstrated the importance of the morpholine ring in binding to the active site. mdpi.com
A hypothetical pharmacophore model for a compound like this compound would likely include:
A hydrogen bond acceptor feature (from the morpholine oxygen).
A hydrogen bond donor feature (from the primary amine).
A positive ionizable feature (at the primary amine).
Hydrophobic features associated with the methyl group and the aliphatic backbone.
Such a model could be used to screen databases of known protein structures to identify potential biological targets for which this compound might have an affinity.
Table 1: General Pharmacophoric Features of Functional Groups in this compound
| Functional Group | Potential Pharmacophoric Feature(s) | Role in Molecular Interactions |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups in a protein's active site. |
| Primary Amine | Hydrogen Bond Donor, Positive Ionizable | Donates hydrogen bonds and can form salt bridges with acidic residues. |
| Methyl Group | Hydrophobic Feature | Engages in van der Waals interactions within hydrophobic pockets. |
Scaffold Hopping and Lead Optimization
The morpholine scaffold is a frequent subject of both scaffold hopping and lead optimization efforts due to its favorable properties. acs.orgnih.gov For a compound like this compound, which is often used as a building block in chemical synthesis, scaffold hopping could be employed to design novel compounds with different core structures but similar functional group orientations. google.comgoogleapis.com
Lead optimization of morpholine-containing compounds often focuses on modifying substituents on the morpholine ring or the side chains. The morpholine ring itself is often retained to maintain desirable pharmacokinetic properties. nih.gov For this compound, optimization strategies could involve:
Substitution on the primary amine: Introducing different groups to explore interactions with the target protein.
Modification of the methyl group: Replacing it with other alkyl or functional groups to modulate potency or selectivity.
Stereochemical variations: Exploring the biological activity of different stereoisomers of the molecule.
Table 2: Potential Lead Optimization Strategies for this compound
| Strategy | Rationale | Desired Outcome |
| N-Alkylation/N-Arylation of the primary amine | Explore new binding interactions in the target's active site. | Increased potency or selectivity. |
| Replacement of the N-methyl group | Modulate lipophilicity and steric bulk. | Improved pharmacokinetic profile or selectivity. |
| Introduction of substituents on the morpholine ring | Probe for additional binding pockets. | Enhanced target engagement. |
Retrosynthetic Analysis and Synthesis Planning Software
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.com This process is increasingly aided by specialized software that can propose and evaluate potential synthetic routes.
Computer-assisted organic synthesis (CAOS) software utilizes databases of known chemical reactions and starting materials to generate synthetic pathways. nih.gov These programs can help chemists to identify novel and efficient routes, avoid problematic reaction steps, and reduce the time and resources required for synthesis.
A retrosynthetic analysis of this compound would likely involve disconnections of the carbon-nitrogen bonds. For example, a key disconnection could be at the bond between the methanamine group and the morpholine ring, leading back to a 2-functionalized morpholine precursor. Another disconnection could break the morpholine ring itself, suggesting its construction from simpler acyclic precursors.
While a specific output from a synthesis planning software for this compound is not publicly documented, several commercially and academically available software packages could be employed for this purpose.
Table 3: Examples of Software for Retrosynthetic Analysis and Synthesis Planning
| Software | Developer/Provider | Key Features |
| SYNTHIA™ (formerly Chematica) | MilliporeSigma (Merck KGaA) | Uses expert-coded rules to plan routes to novel and known targets. nih.gov |
| AlphaSynthesis | Molecule Maker Lab Institute | AI-enabled tool for both forward and reverse synthesis design, integrating chemical and biological catalysts. patsnap.com |
| ChemPlanner | Chemical Abstracts Service (CAS) | Utilizes a comprehensive reaction database to generate and score synthetic plans. |
| AiZynthFinder | AstraZeneca and University of Bern | Open-source tool that uses a Monte Carlo tree search guided by a neural network policy. |
The synthesis of functionalized morpholines, such as the precursors to this compound, is an active area of research, with various synthetic strategies being developed. researchgate.nete3s-conferences.orgdigitellinc.comnih.gov The use of synthesis planning software can significantly aid in navigating the complexities of these synthetic routes.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes is crucial for the exploration of (4-Methylmorpholin-2-yl)methanamine and its derivatives. Current research on the synthesis of chiral morpholines provides a foundation for producing this compound with high purity.
Future research will likely focus on:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the C-2 position of the morpholine (B109124) ring is a key area of interest. rsc.orgnih.gov Techniques such as asymmetric hydrogenation of dehydromorpholines have shown promise in obtaining high enantiomeric excess for 2-substituted chiral morpholines. rsc.orgnih.gov
Diastereoselective Synthesis: For derivatives with multiple chiral centers, devising diastereoselective synthetic strategies is essential. Methods involving electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols have been reported for the synthesis of substituted chiral morpholines. banglajol.info
Modular Approaches: The development of modular synthetic routes, such as the palladium-catalyzed carboamination, would allow for the facile generation of a library of this compound derivatives with diverse substitutions. nih.gov This would be invaluable for structure-activity relationship (SAR) studies.
Flow Chemistry: Implementing continuous flow synthesis methodologies could offer advantages in terms of scalability, safety, and efficiency for the production of this compound and its analogues.
Development of Targeted Therapies Utilizing this compound Scaffolds
The morpholine scaffold is a ubiquitous component in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. ijprems.comnih.gove3s-conferences.org The this compound core, with its combination of a secondary amine, a tertiary amine, and an ether linkage, presents a versatile platform for the design of novel therapeutic agents.
Future therapeutic applications could include:
Kinase Inhibitors: The morpholine moiety is known to interact with the hinge region of protein kinases, making it a valuable component in the design of kinase inhibitors for cancer therapy. nih.govnih.gov Derivatives of this compound could be explored as inhibitors of key kinases implicated in various cancers.
Central Nervous System (CNS) Agents: Morpholine-containing compounds have shown promise as CNS-active agents due to their ability to cross the blood-brain barrier. nih.govacs.org The physicochemical properties of this compound suggest its potential as a scaffold for developing drugs targeting neurological and psychiatric disorders. acs.org
Antimicrobial Agents: The morpholine nucleus is present in several antimicrobial drugs. ijprems.come3s-conferences.org Novel derivatives of this compound could be synthesized and screened for their efficacy against a broad range of bacterial and fungal pathogens.
Scaffold Morphing: The principles of scaffold morphing, where a known active scaffold is transformed into a novel one to improve properties, can be applied. rsc.org The this compound scaffold could be a starting point for creating new chemical entities with enhanced potency and selectivity.
Integration with Advanced Drug Delivery Systems
The incorporation of drug molecules into advanced drug delivery systems can significantly enhance their therapeutic efficacy by improving solubility, stability, and bioavailability, and enabling targeted delivery. The structural features of this compound make it a candidate for integration into such systems.
Emerging research in this area may involve:
Prodrug Strategies: The primary and tertiary amine functionalities of this compound can be utilized to create prodrugs that release the active therapeutic agent under specific physiological conditions.
Polymer Conjugates: Covalent attachment of this compound derivatives to biocompatible polymers could lead to the development of long-circulating drug delivery systems with improved pharmacokinetic profiles.
Liposomal Formulations: Encapsulation of drugs containing the this compound scaffold within liposomes could enhance their delivery to specific tissues and reduce off-target toxicity.
Nanotechnology Applications of this compound Derivatives
The functionalization of nanomaterials with organic molecules can impart new properties and functionalities, opening up a wide range of applications in electronics, catalysis, and medicine. Morpholine derivatives have been successfully used to functionalize nanoparticles for various purposes. rsc.orgacs.orgacs.org
Future nanotechnology applications of this compound derivatives could encompass:
Surface Functionalization of Nanoparticles: The amine groups of this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots, to improve their stability, biocompatibility, and targeting capabilities. acs.org
pH-Responsive Nanosystems: The tertiary amine of the morpholine ring can act as a pH-responsive element. rsc.org Nanoparticles functionalized with this compound derivatives could be designed to release their payload in the acidic microenvironment of tumors or within specific cellular compartments like lysosomes.
Targeted Drug Delivery: By conjugating targeting ligands to the this compound scaffold, which is then attached to a nanoparticle, it may be possible to create nanocarriers that can specifically deliver therapeutic agents to diseased cells or tissues.
Application in Chemical Biology as Probes for Biological Pathways
Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. The morpholine scaffold has been incorporated into various probes, particularly fluorescent probes for sensing and imaging. nih.govacs.orgresearchgate.net
The this compound structure could be leveraged to develop novel chemical probes for:
Fluorescent pH Sensors: The pH-dependent protonation of the morpholine nitrogen can be exploited to design fluorescent probes that can monitor pH changes within living cells and organelles. nih.govacs.org The specific substitution pattern of this compound may offer unique photophysical properties.
Lysosome-Targeting Probes: Morpholine derivatives have been shown to accumulate in lysosomes. acs.org This property can be harnessed to develop probes that specifically label and track lysosomes, enabling the study of lysosomal function and dysfunction in disease.
DNA and Protein Binding Probes: By incorporating DNA-intercalating or protein-binding moieties, derivatives of this compound could be developed as probes to study nucleic acid and protein interactions in real-time. tandfonline.com
Q & A
Basic: What are the recommended methods for synthesizing (4-Methylmorpholin-2-yl)methanamine in laboratory settings?
This compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, in patent applications, it is used as a precursor in multi-step syntheses of imidazo[4,5-b]pyridine derivatives. A common approach involves substituting tert-butyl carbamate-protected amines with this compound under basic conditions, followed by deprotection . Reaction optimization should focus on controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
Basic: How is this compound characterized using NMR spectroscopy?
Key NMR signals for this compound include:
- 1H NMR (DMSO-d6) : δ 3.59–3.32 (m, 4H, morpholine ring protons), 2.90–2.80 (m, 4H, methylene and N-methyl groups), and 2.95–3.10 (m, 1H, methanamine proton) .
- 13C NMR : Expected signals for the morpholine ring carbons (60–70 ppm) and the N-methyl group (~45 ppm). For advanced validation, compare with reference spectra from patent literature or databases with verified data.
Advanced: How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
Contradictions in spectral data (e.g., unexpected splitting patterns in NMR) often arise from stereochemical heterogeneity or residual solvents. For example, in Example 356 (EP 3 294 732 B1), the coupling constants (J = 12.7 Hz for axial protons) confirm the chair conformation of the morpholine ring. If inconsistencies arise:
- Re-examine reaction conditions (e.g., solvent purity, temperature).
- Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Basic: What solvents are compatible with this compound in experimental workflows?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water. Avoid strongly acidic or basic conditions, which may protonate the amine or degrade the morpholine ring. For purification, use column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3) .
Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
The compound serves as a versatile building block for introducing amine-containing pharmacophores. In Example 357 (EP 3 294 732 B1), it is incorporated into N-hydroxyimidazo[4,5-b]pyridine carboximidamides, which exhibit kinase inhibition. The morpholine ring enhances solubility and bioavailability, while the methanamine group facilitates target binding via hydrogen bonding .
Advanced: How can researchers analyze and mitigate impurities in this compound batches?
Common impurities include unreacted starting materials or oxidation byproducts (e.g., morpholine N-oxide). Analytical strategies:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities at 254 nm.
- LC-MS : Identify impurities via molecular ion peaks (e.g., m/z 469.2 for the target compound vs. lower masses for byproducts) .
- Stability studies : Store the compound under inert gas (N2/Ar) at –20°C to prevent degradation .
Basic: What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential amine volatility.
- Follow waste disposal guidelines for amines (e.g., neutralization with dilute HCl before disposal) .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic reactions?
The secondary amine group participates in nucleophilic substitutions (e.g., SN2) or condensations. To study reaction mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
